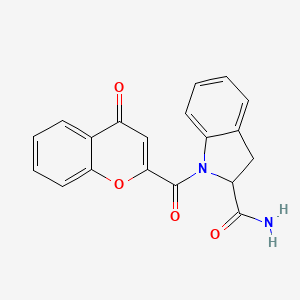

3-(4-(N-环戊基-N-甲基磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

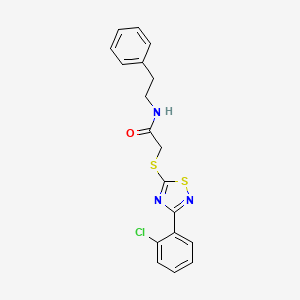

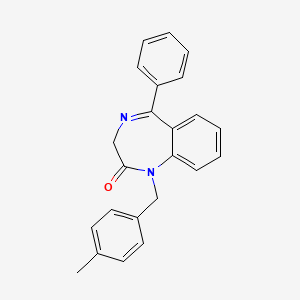

The compound 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is a chemical entity that can be categorized within the realm of sulfonamide derivatives. These compounds are known for their diverse biological activities, which include the inhibition of carbonic anhydrase isozymes, a property that is leveraged in the treatment of conditions such as glaucoma. The structure of the compound suggests that it may possess similar pharmacological properties due to the presence of the sulfamoylbenzamide moiety, which is a characteristic feature of many carbonic anhydrase inhibitors.

Synthesis Analysis

The synthesis of sulfamoylbenzamide derivatives typically involves the reaction of sulfonamides with carboxylic acids or their derivatives. For instance, the synthesis of 4-sulfamoyl-benzenecarboxamides involves the reaction of 4-carboxy-benzenesulfonamide with protected amino acids or dipeptides . Although the exact synthesis of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a benzofuran-2-carboxylic acid or its derivatives with a suitable sulfamoylbenzamide.

Molecular Structure Analysis

The molecular structure of sulfamoylbenzamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various substituents that can modulate the compound's affinity for different isozymes of carbonic anhydrase. The benzofuran moiety in the compound of interest adds to the complexity of the molecule and may influence its biological activity and pharmacokinetic properties. The presence of a cyclopentyl and a methyl group on the sulfamoyl nitrogen atoms could further affect the compound's binding affinity and selectivity towards different carbonic anhydrase isozymes.

Chemical Reactions Analysis

Sulfamoylbenzamide derivatives can undergo various chemical reactions, particularly those that involve the modification of the amide or sulfonamide groups. These reactions can be utilized to synthesize a wide array of derivatives with varying biological activities. For example, the introduction of fluorinated amide substituents has been shown to result in compounds with potent biological activity . The chemical reactivity of the benzofuran ring also allows for further derivatization, which can be exploited to synthesize novel compounds with potential as ischemic cell death inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of water solubility, which is important for biological activity. The lipophilicity of the compound can be modulated by the nature of the substituents attached to the benzene and benzofuran rings, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific physical and chemical properties of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide would need to be determined experimentally to fully understand its pharmacokinetic characteristics.

科学研究应用

合成和生物学评估

- 该化合物一直是合成新的生物活性化学实体中感兴趣的主题。例如,Ahmed (2007) 探索了具有类似结构的杂环合成,旨在开发新的抗生素和抗菌药物 (Ahmed, 2007)。

- Lavanya、Sribalan 和 Padmini (2017) 合成了新的苯并呋喃甲酰胺衍生物,包括类似于 3-(4-(N-环戊基-N-甲基磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺的结构,用于抗菌、抗炎和自由基清除活性 (Lavanya, Sribalan, & Padmini, 2017)。

抗菌筛选

- Idrees 等人(2020 年)合成了含有苯并呋喃部分的衍生物,用于体外抗菌活性,突出了此类化合物在对抗细菌感染中的潜力 (Idrees, Bodkhe, Siddiqui, & Kola, 2020)。

- 类似地,Penning 等人(2009 年)专注于开发含有环胺的苯并咪唑甲酰胺 PARP 抑制剂,显示出显着的细胞效力。这些发现表明苯并呋喃甲酰胺衍生物在癌症治疗中的效用 (Penning et al., 2009)。

新型合成技术

- Han、Wu 和 Dai (2014) 利用 Ugi 四组分反应合成高度官能化的苯并呋喃-2-甲酰胺。这展示了可应用于 3-(4-(N-环戊基-N-甲基磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺等化合物的先进合成方法 (Han, Wu, & Dai, 2014)。

其他研究应用

- Xie 等人(2014 年)合成了一系列苯并呋喃-2-甲酰胺,用于体内抗炎、镇痛和解热活性。这项研究强调了苯并呋喃衍生物在治疗疼痛和炎症方面的治疗潜力 (Xie et al., 2014)。

- Renzulli 等人(2011 年)研究了具有苯并呋喃甲酰胺结构的新型食欲素受体拮抗剂的分布和代谢。这项研究对于理解类似化合物的药代动力学至关重要 (Renzulli et al., 2011)。

属性

IUPAC Name |

3-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)22(27)24-19-17-8-4-5-9-18(17)30-20(19)21(23)26/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCXFXFNXMVPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)